molecular formula C12H20N2 B8503826 3-Amino-N-hexylaniline

3-Amino-N-hexylaniline

Cat. No. B8503826
M. Wt: 192.30 g/mol
InChI Key: OYZRRXHPABKLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06867298B2

Procedure details

Using the general procedure, 3-bromoaniline (172 mg, 1.0 mmol) was coupled with n-hexylamine (198 μL, 1.5 mmol). Purification of the crude product by column chromatography on silica gel using hexane/ethyl acetate (2:1) as eluent afforded the desired product as a colorless oil (154 mg, 80% yield). Rf=0.4 (hexane/ethyl acetate=2:1).
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
198 μL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH2:9]([NH2:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>>[NH2:15][C:9]1[CH:14]=[C:13]([CH:12]=[CH:11][CH:10]=1)[NH:5][CH2:4][CH2:3][CH2:2][CH2:8][CH2:7][CH3:6]

Inputs

Step One
Name
Quantity
172 mg
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Step Two
Name
Quantity
198 μL
Type
reactant
Smiles
C(CCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude product by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(NCCCCCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.